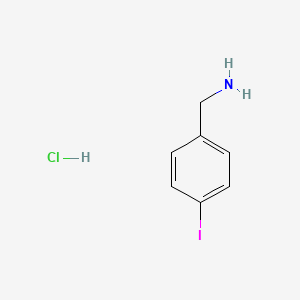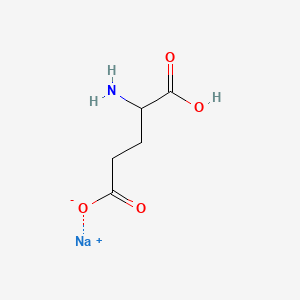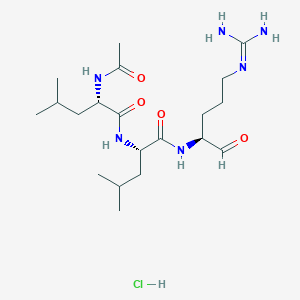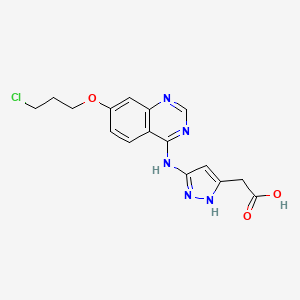
Phenol;trifluoroborane
Overview
Description
. This compound is formed by the combination of phenol and trifluoroborane in a 2:1 ratio, resulting in a stable complex that exhibits interesting chemical behavior.
Mechanism of Action
Target of Action
It’s known that phenol, one of the components of phenol–trifluoroborane (2/1), is active against a wide range of micro-organisms including some fungi and viruses . Boron trifluoride, the other component, is a useful Lewis acid and a versatile building block for other boron compounds .
Mode of Action
Phenol is known to be a potent proteolytic agent . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . Boron trifluoride is commonly referred to as “electron deficient,” a description that is reinforced by its exothermic reactivity toward Lewis bases .
Biochemical Pathways
Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Pharmacokinetics
It’s known that polyphenols, a class of compounds that includes phenol, have low oral bioavailability since they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
It’s known that phenol has been used to disinfect skin and to relieve itching . Boron trifluoride forms white fumes in moist air .
Action Environment
It’s known that boron trifluoride is a colorless gas that forms white fumes in moist air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol–trifluoroborane (2/1) can be synthesized through the reaction of phenol with trifluoroborane. The reaction typically involves mixing phenol with an excess of trifluoroborane under controlled conditions to ensure the formation of the desired 2:1 complex. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods: Industrial production of phenol–trifluoroborane (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Phenol–trifluoroborane (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: Phenol–trifluoroborane (2/1) can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a wide range of substituted phenol derivatives .
Scientific Research Applications
Phenol–trifluoroborane (2/1) has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound serves as a catalyst in several chemical reactions, enhancing reaction rates and selectivity.
Medical Research: Phenol–trifluoroborane (2/1) is investigated for its potential use in drug development and other medical applications.
Industrial Research: It is employed in the development of new materials and processes in the chemical industry.
Comparison with Similar Compounds
Phenol–trifluoroborane (2/1) can be compared with other similar compounds, such as:
Phenol–boron trifluoride (11): This compound has a different stoichiometry and exhibits distinct chemical properties and reactivity.
Phenol–boron trichloride: Another related compound with different halogen substituents, leading to variations in reactivity and applications.
Uniqueness: Phenol–trifluoroborane (2/1) is unique due to its specific 2:1 ratio, which imparts distinct chemical properties and reactivity compared to other phenol-boron complexes. Its ability to act as a versatile reagent and catalyst in various chemical reactions makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
phenol;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O.BF3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*1-5,7H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQORKFSQJPQHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583704 | |
| Record name | Phenol--trifluoroborane (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-05-5 | |
| Record name | Phenol--trifluoroborane (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron trifluoride phenol complex (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)


